N-(3-methyl-4-(N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methyl-4-(N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H25N5O3S and its molecular weight is 403.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Coordination Complexes and Antioxidant Activity
The study of pyrazole-acetamide derivatives has led to the synthesis of novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, as demonstrated by in vitro assays including DPPH, ABTS, and FRAP. The research highlights the potential of these compounds in the development of antioxidant agents, emphasizing the structural influence of pyrazole-acetamide on the antioxidant properties of the coordination complexes (Chkirate et al., 2019).
Antimicrobial Agents
Another research direction involves the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, aiming to develop antimicrobial agents. These compounds have shown promising results against a variety of bacterial and fungal strains, indicating their potential as novel antimicrobial drugs (Darwish et al., 2014).
Synthesis of Heterocyclic Systems
Efforts have also been focused on the synthesis of thieno[2,3-c]pyridines and related heterocyclic systems. These compounds are derived from reactions involving 1-isopropyl-4-piperidone with sulfur and active methylene nitriles, leading to the creation of novel heterocyclic compounds with potential applications in various fields of chemical research (El-kashef et al., 2007).
Acetamide Derivatives with Antitumor Activity
Research has also explored the synthesis of novel acetamide, pyrrole, pyrrolopyrimidine, thiocyanate, hydrazone, pyrazole, isothiocyanate, and thiophene derivatives containing a biologically active pyrazole moiety. These compounds have been evaluated for their antitumor activity, with some showing effectiveness superior to that of the reference drug, doxorubicin. This signifies the potential of acetamide derivatives in cancer therapy (Alqasoumi et al., 2009).
Alzheimer's Disease Therapy
A multifunctional therapeutic approach involving the synthesis of 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides has been described. These compounds act as selective and potent acetylcholinesterase inhibitors and amyloid β aggregation inhibitors, presenting a promising strategy for Alzheimer's disease therapy. The most potent molecule exhibited excellent anti-AChE activity and the ability to inhibit self-induced β-amyloid aggregation, highlighting their potential as multifunctional therapeutic agents (Umar et al., 2019).
Mechanism of Action
Target of Action
Similar compounds such as imatinib are known to inhibit the activity oftyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play pivotal roles in cell growth and differentiation .
Mode of Action
Analogous compounds like imatinib bind to an inactive abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This binding inhibits the activity of the tyrosine kinases, thereby disrupting the signal transduction cascades they regulate .
Biochemical Pathways
By analogy with imatinib, it can be inferred that the compound may affect pathways downstream of tyrosine kinases . These could include pathways involved in cell growth and differentiation .
Result of Action
Similar compounds like imatinib, which inhibit tyrosine kinases, can disrupt cell growth and differentiation pathways . This can lead to the control of disease conditions like leukemia .
Properties
IUPAC Name |
N-[3-methyl-4-[(1-pyrazin-2-ylpiperidin-4-yl)methylsulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3S/c1-14-11-17(23-15(2)25)3-4-18(14)28(26,27)22-12-16-5-9-24(10-6-16)19-13-20-7-8-21-19/h3-4,7-8,11,13,16,22H,5-6,9-10,12H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUGEJYPTGKDRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCC2CCN(CC2)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.